molecular formula C12H8N4OS B5538940 N-1,3-benzothiazol-2-yl-2-pyrimidinecarboxamide

N-1,3-benzothiazol-2-yl-2-pyrimidinecarboxamide

Cat. No. B5538940
M. Wt: 256.29 g/mol
InChI Key: RZIYMCSAJCTRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of "N-1,3-benzothiazol-2-yl-2-pyrimidinecarboxamide" and its derivatives has been extensively explored. A key approach involves the reaction of 2-aminobenzothiazoles with various reagents to yield a range of benzothiazole derivatives. One study demonstrates the use of N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as a key intermediate for synthesizing tetrahydropyrimidine-2-thione and thiazolo[3,2-a]pyrimidine derivatives (Fadda, Bondock, Khalil, & Tawfik, 2013).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized using various spectroscopic methods, such as FT-IR, 1H NMR, 13C NMR, and single-crystal X-ray analysis. These techniques provide detailed insights into the molecular configuration and the spatial arrangement of atoms within the compounds, essential for understanding their chemical behavior and reactivity (Bhoi, Borad, Pithawala, & Patel, 2016).

Chemical Reactions and Properties

Benzothiazole derivatives undergo a variety of chemical reactions, forming complexes with metals such as CuII, NiII, PdII, and ZnII. These reactions and the resulting metal chelates are significant for their potential applications in catalysis and material science. The molecular structure of these complexes is often confirmed through spectroscopic methods and X-ray crystallography, offering insights into their chemical properties and reactivity patterns (Angulo-Cornejo et al., 2000).

Scientific Research Applications

Imaging and Diagnostic Applications

  • Melanoma Metastases Detection : A study utilizing iodine-123-labeled benzamide derivatives demonstrated their efficacy in scintigraphic detection of melanoma metastases. The tracer allowed for the detection of various metastatic sites, suggesting its potential as an imaging agent for melanoma due to its preferential binding, possibly to membrane receptors or intracellular structures involved in melanoma pathology (Maffioli et al., 1994).
  • Alzheimer's Disease Progression : Another study investigated the use of N-methyl [(11)C] 2-(4-methylaminophenyl)-6-hydroxy-benzothiazole (PIB) in PET imaging to understand Alzheimer's disease (AD) progression. The research found significant changes in PIB retention over time, indicating its utility in monitoring AD stages and the effectiveness of therapeutic interventions (Kadir et al., 2012).

Treatment Efficacies

  • Parkinson's Disease : A study on pramipexole, a benzathiazole derivative, highlighted its selective high affinity for dopamine D2-like receptors, particularly D3 receptors, and its efficacy in treating Parkinson's disease by suppressing dopamine neuron firing. This suggests the compound's distinct action compared to other dopamine receptor agonists, underscoring its potential therapeutic benefit (Piercey et al., 1996).
  • Frontotemporal Dementia (FTD) : Research on the benzothiazole derivative PIB for amyloid imaging in FTD showed most patients displayed no PIB retention, differentiating FTD from AD. This demonstrates the compound's diagnostic value in distinguishing between these conditions (Engler et al., 2007).

Pharmacokinetics and Disposition

  • Orexin Receptor Antagonist : A study focused on the disposition and metabolism of N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, indicating its potential for treating insomnia. The comprehensive analysis provided insights into the compound's metabolism, suggesting its safety and efficacy profiles (Renzulli et al., 2011).

Mechanism of Action

The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Future Directions

Benzothiazole derivatives have been studied extensively and found to have diverse chemical reactivity and broad spectrum of biological activity . They have been associated with diverse biological activities and have been investigated for their larvicidal and adulticidal activities against Aedes aeaegypti . Several drugs are also available in the market containing benzothiazole nucleus . Therefore, the future directions of “N-1,3-benzothiazol-2-yl-2-pyrimidinecarboxamide” could be in the field of medicinal chemistry due to its remarkable pharmacological potentialities .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4OS/c17-11(10-13-6-3-7-14-10)16-12-15-8-4-1-2-5-9(8)18-12/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIYMCSAJCTRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazolyl pyrimidine carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.